molecular formula C9H15Cl3N2 B2458474 (3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride CAS No. 1375474-23-9

(3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride

Cat. No.: B2458474
CAS No.: 1375474-23-9
M. Wt: 257.58
InChI Key: WNYQERFUOJDIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-chloro-N-(pyridin-4-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2.2ClH/c10-4-1-5-12-8-9-2-6-11-7-3-9;;/h2-3,6-7,12H,1,4-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYQERFUOJDIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCCCl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride typically involves the reaction of 3-chloropropylamine with pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amines or thiols.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

(3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)(pyridin-3-ylmethyl)amine dihydrochloride
  • (3-Chloropropyl)(pyridin-2-ylmethyl)amine dihydrochloride
  • (3-Chloropropyl)(pyridin-4-ylmethyl)amine hydrochloride

Uniqueness

(3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Biological Activity

(3-Chloropropyl)(pyridin-4-ylmethyl)amine dihydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloropropylamine with pyridine-4-carboxaldehyde under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then treated with hydrochloric acid to form the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator, influencing various biochemical pathways. The exact mechanism depends on the specific biological target and application.

Pharmacological Properties

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant activity against FaDu hypopharyngeal tumor cells, indicating the potential for anticancer applications.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter receptors, such as the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Binding affinity studies have shown promising results, suggesting its potential as an anxiolytic agent.
  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor in various biochemical pathways, contributing to its potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorExhibits cytotoxicity against FaDu cells
NeuropharmacologicalPotential anxiolytic effects via 5-HT1A receptor interaction
Enzyme InhibitionInhibitory effects on specific enzymes involved in metabolic pathways

Case Study: Antitumor Effects

In a study investigating the cytotoxic effects of similar pyridine derivatives, it was found that these compounds can induce apoptosis in cancer cells. The mechanism involved receptor modulation leading to inhibited cell proliferation. Such findings highlight the need for further research into this compound's potential in cancer therapy.

Neuropharmacological Research

Research has indicated that this compound may exhibit anxiolytic properties through its action on serotonin receptors. Binding affinity studies revealed a notable interaction with the 5-HT1A receptor, which could lead to therapeutic applications in treating anxiety disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.